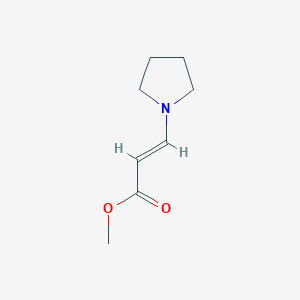

3-Pyrrolidin-1-ylacrylic acid methyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

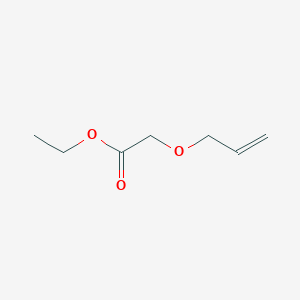

“3-Pyrrolidin-1-ylacrylic acid methyl ester” is also known as “Methyl 3-(pyrrolidin-1-yl)acrylate”. It has a chemical formula of C8H13NO2 .

Synthesis Analysis

The synthesis of an ester can be accomplished in several ways. In one method, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Another approach involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings .

Molecular Structure Analysis

The molecular formula of “3-Pyrrolidin-1-ylacrylic acid methyl ester” is C8H13NO2 . Its molecular weight is 155.19 g/mol .

科学的研究の応用

Stereoselective Synthesis

Pyrrolidine enamines derived from 1,3-dioxan-5-ones, including 3-Pyrrolidin-1-ylacrylic acid methyl ester, have been utilized in stereoselective α,α'-annelation reactions. These reactions produce bridged 2,4-dioxabicyclo[3.3.1]nonane ring systems with complete stereocontrol, offering potential applications in the synthesis of structurally complex molecules, such as those found in phyllaemblic acid and glochicoccins B and D (Casey et al., 2010).

Cycloaddition Reactions

The compound also plays a role in cycloaddition reactions. Sensitized photolysis of iminodiacetic acid methyl ester and maleimides, involving compounds similar to 3-Pyrrolidin-1-ylacrylic acid methyl ester, follows a [2 + 3] cycloaddition pathway yielding pyrrolidine derivatives. This reaction pathway is highly stereoselective and generates a range of pyrrolidine derivatives, underlining its potential in creating diverse molecular architectures (Cheng et al., 2001).

Versatile Synthesis Substrate

3-Pyrrolidinones, closely related to 3-Pyrrolidin-1-ylacrylic acid methyl ester, are noted for their synthetic versatility. They serve as substrates for synthesizing a wide array of heterocyclic compounds, including indoles and 5-deazapteroic acid analogues. Their reactivity is particularly useful in drug synthesis due to the high reactivity of the active methylene group adjacent to the pyrrolidine ring (Amer et al., 2008).

Organocatalytic Synthesis

The compound is involved in organocatalytic synthesis, specifically in the creation of spiro[pyrrolidin-3,3'-oxindoles], which exhibit significant biological activities. An enantioselective organocatalytic approach facilitates the rapid synthesis of these derivatives with high enantiopurity and structural diversity, highlighting the compound's relevance in medicinal chemistry and diversity-oriented synthesis (Chen et al., 2009).

Catalysis in Enantioselective Reactions

3-Pyrrolidinecarboxylic acid and related pyrrolidine derivatives, akin to 3-Pyrrolidin-1-ylacrylic acid methyl ester, are crucial in catalyzing enantioselective anti-Mannich-type reactions. They demonstrate high efficiency and selectivity, indicating the compound's potential in catalysis and stereochemical control in organic synthesis (Zhang et al., 2008).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

methyl (E)-3-pyrrolidin-1-ylprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-11-8(10)4-7-9-5-2-3-6-9/h4,7H,2-3,5-6H2,1H3/b7-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUKQGQGCRCXGMN-QPJJXVBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CN1CCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/N1CCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Pyrrolidin-1-ylacrylic acid methyl ester | |

CAS RN |

90087-77-7 |

Source

|

| Record name | NSC91036 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91036 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。